molecular formula C13H14N4OS B3332769 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide CAS No. 919486-26-3

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide

Cat. No. B3332769
CAS RN: 919486-26-3
M. Wt: 274.34 g/mol
InChI Key: VSBFOIMMOGPYFN-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in various biochemical and physiological studies.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Several research studies have explored the synthesis and potential applications of pyrimidine derivatives, which include compounds structurally related to 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide. For instance, new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives have been synthesized, showcasing medicinal and biological activities, such as inhibiting VEGF receptor-2 kinase, essential for tumor-induced blood vessel formation (Song, 2007). Additionally, these compounds have been investigated as selective ligands for the 5-HT3 receptor, with potential therapeutic applications in treating psychosis, memory impairment, and drug abuse.

Antimicrobial and Antifungal Applications

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial activity. For example, a study on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides found them to be more active than reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015). Another study synthesized 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, evaluating their antifungal activity against various pathogens (Konno et al., 1989).

Analgesic Properties

The modification of pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, a related compound, has been researched to enhance analgesic properties. This modification was found to increase the biological activity of para-substituted derivatives, showing potential for new analgesic development (Ukrainets et al., 2015).

Antitumor Activities

Pyrimidine derivatives have shown potential in antitumor applications. For instance, the synthesis and structural elucidation of pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have demonstrated in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).

Herbicidal Applications

Research has been conducted on the synthesis of herbicidal ingredients like ZJ0273, which include pyrimidine derivatives. These compounds have been used for weed control, demonstrating the broad-spectrum herbicidal capabilities of such compounds (Yang et al., 2008).

Wound Healing and Pain Management

Pyrimidine nanoparticles, specifically 4-(4-hydroxy benzyl)-2-amino-6-hydroxy pyrimidine-5-carboxamide, have been studied for their potential in wound healing and pain management. These compounds were subjected to in silico modeling with identified drug targets and showed significant wound healing activity (Panneerselvam et al., 2017).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide and their derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity against COX-2, along with analgesic and anti-inflammatory properties, indicating their potential in therapeutic applications (Abu‐Hashem et al., 2020).

Synthesis and Characterization

The research also includes the synthesis and characterization of pyrimidine derivatives. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides and the study of their regioselective synthesis have been detailed, showcasing the diverse possibilities in modifying pyrimidine structures for specific applications (Drev et al., 2014).

properties

IUPAC Name

4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-19-13-16-8-10(11(14)18)12(17-13)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBFOIMMOGPYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728810
Record name 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide

CAS RN

919486-26-3
Record name 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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